2-Amino-4-nitrobenzaldehyde
Overview
Description
2-Amino-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzaldehyde ring
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-nitrobenzaldehyde is the enzyme L-threonine transaldolase . This enzyme plays a crucial role in the catalysis of various biochemical reactions, particularly those involving the formation of carbon-carbon bonds .
Mode of Action
This compound interacts with its target, L-threonine transaldolase, through a process known as nucleophilic catalysis . In this process, the compound acts as a nucleophile, donating an electron pair to form a covalent bond with the enzyme . This interaction results in the formation of an intermediate complex, which subsequently undergoes further reactions .
Biochemical Pathways
The interaction of this compound with L-threonine transaldolase affects the glycine biosynthetic pathway . This pathway is responsible for the production of glycine, an essential amino acid involved in protein synthesis . The compound’s interaction with the enzyme accelerates the rate of hydrazone bond formation, a key step in the glycine biosynthetic pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and low skin permeation .
Result of Action
The result of the action of this compound is the efficient formation of hydrazone bonds, which are crucial in various research fields . These bonds are particularly important in dynamic combinatorial chemistry, a branch of chemistry that involves the generation of diverse molecular libraries .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of water-compatible Lewis acids can enhance the reaction between the compound and its target enzyme . Additionally, the compound’s action can be affected by the pH of the environment, with optimal activity observed under physiological conditions .
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzaldehydes can participate in various chemical reactions, including nucleophilic substitution and oxidation
Cellular Effects
It has been suggested that nitrobenzaldehydes may have potential effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nitrobenzaldehydes can participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that nitrobenzaldehydes can participate in various chemical reactions, and these reactions could potentially change over time
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-amino-benzaldehyde. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Reduction: 2-Amino-4-aminobenzaldehyde.
Oxidation: 2-Amino-4-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
2-Amino-4-nitrobenzaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-5-nitrobenzaldehyde
- 2-Amino-3-nitrobenzaldehyde
- 4-Amino-2-nitrobenzaldehyde
Comparison: 2-Amino-4-nitrobenzaldehyde is unique due to the specific positioning of the amino and nitro groups on the benzaldehyde ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound exhibits distinct chemical behavior and applications, making it valuable in specific research and industrial contexts .
Properties
IUPAC Name |
2-amino-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVANZONLCMNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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